3-(Chloromethyl)-6-methylpyridin-2-amine dihydrochloride
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Overview
Description
3-(Chloromethyl)-6-methylpyridin-2-amine dihydrochloride is an organic compound that belongs to the class of heterocyclic compounds containing a pyridine ring. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to the pyridine ring, along with an amine group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methylpyridin-2-amine dihydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-methylpyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Potassium Permanganate: Used as an oxidizing agent.
Methanol: Used in esterification reactions.
Acidic Conditions: Required for esterification and other condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
3-(Chloromethyl)-6-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function. The compound’s effects are mediated through various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the methyl group at the 6-position.
6-Methylpyridin-2-amine: Similar but lacks the chloromethyl group.
3-Picolyl chloride hydrochloride: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(Chloromethyl)-6-methylpyridin-2-amine dihydrochloride is unique due to the presence of both the chloromethyl and methyl groups on the pyridine ring, which imparts specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C7H11Cl3N2 |
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Molecular Weight |
229.5 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-2-3-6(4-8)7(9)10-5;;/h2-3H,4H2,1H3,(H2,9,10);2*1H |
InChI Key |
YSASEGSPFZRPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)N.Cl.Cl |
Origin of Product |
United States |
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